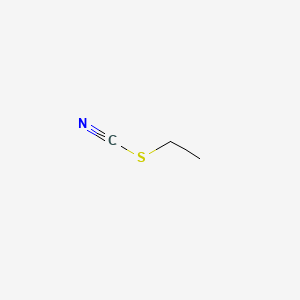![molecular formula C10H8N2O2 B1580712 2,3-ジヒドロ-5H-オキサゾロ[2,3-b]キナゾリン-5-オン CAS No. 52727-44-3](/img/structure/B1580712.png)
2,3-ジヒドロ-5H-オキサゾロ[2,3-b]キナゾリン-5-オン
概要
説明
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique tricyclic structure, which includes an oxazole ring fused to a quinazoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
生化学分析
Biochemical Properties
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to catalyze the allylation of carbonyl compounds and participate in the benzylation of carbonyl groups
Cellular Effects
The effects of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of various cellular proteins, thereby altering cellular responses and functions . These effects are essential for exploring the compound’s therapeutic potential and its impact on cellular health.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms and developing targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and dose-dependent responses, highlighting the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders .
Transport and Distribution
The transport and distribution of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with cellular components and its overall biological effects .
準備方法
The synthesis of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of quinazolinedione derivatives followed by the dehydration of the resulting dihydrooxazole . One common synthetic route includes the reaction of methyl 2-isothiocyanatobenzoate with 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenyl phosphine in dioxane, which upon heating, produces the desired tricyclic compound
化学反応の分析
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable aromatic derivatives.
Reduction: Reduction reactions can convert it into different dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit enzymes like α-glucosidase in a non-competitive manner . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with similar biological activities.
2,3-Dihydro-1H-pyrrolo[2,3-b]quinazolin-1-one: A structurally related compound with potential therapeutic applications.
2,3-Dihydro-1H-imidazo[2,3-b]quinazolin-1-one: Known for its enzyme inhibitory properties. The uniqueness of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one lies in its oxazole ring, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
IUPAC Name |
2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBJBXQJGORQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC3=CC=CC=C3C(=O)N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352455 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52727-44-3 | |
| Record name | 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




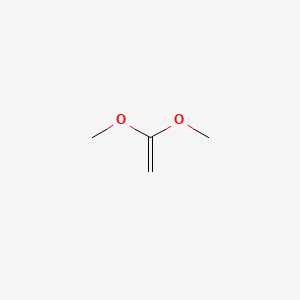
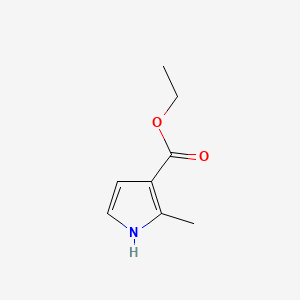
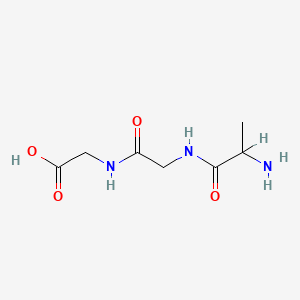
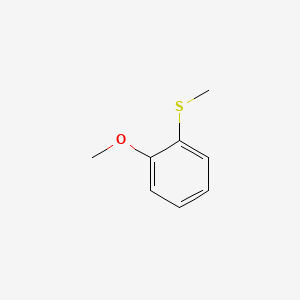

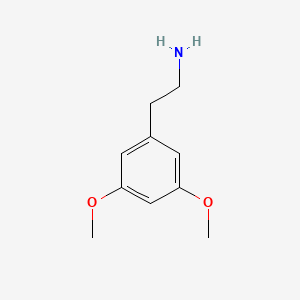

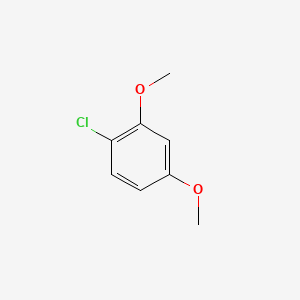
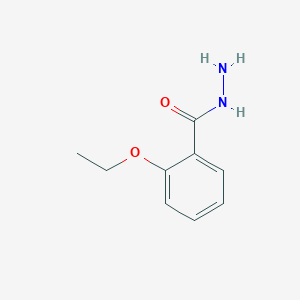
![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)
